N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide
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Overview
Description
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopenta[c]pyrazole core and a phenylthioacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide typically involves multiple steps:
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Formation of the Cyclopenta[c]pyrazole Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted hydrazine and a cyclopentanone derivative, the cyclization can be induced using a strong acid like hydrochloric acid or a base like sodium hydroxide.
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Introduction of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the cyclopenta[c]pyrazole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
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Attachment of the Phenylthioacetamide Moiety: : This step involves the reaction of the cyclopenta[c]pyrazole derivative with phenylthioacetic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the phenylthio group, potentially leading to the formation of dihydropyrazole derivatives or thiol compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives and thiol compounds.
Substitution: Various substituted amides or thioethers.
Scientific Research Applications
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylthioacetamide moiety may play a crucial role in binding to these targets, while the cyclopenta[c]pyrazole core could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)acetamide
- N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(ethylthio)acetamide
Uniqueness
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide is unique due to the presence of the phenylthio group, which can significantly alter its chemical properties and biological activities compared to its methylthio or ethylthio analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19(14-25-16-10-5-2-6-11-16)21-20-17-12-7-13-18(17)22-23(20)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCMRGORMMBDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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